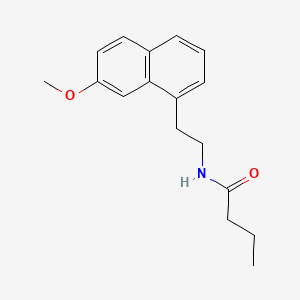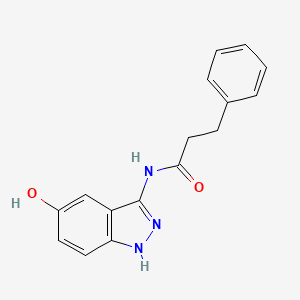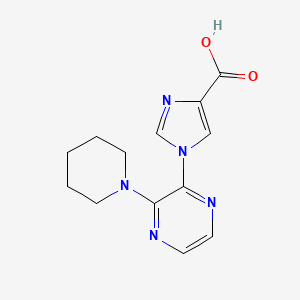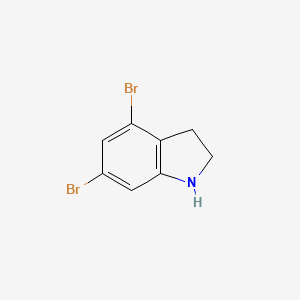
1-(4-(((1,5-Dimethyl-1H-pyrazol-4-yl)methyl)amino)phenyl)butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(((1,5-Dimethyl-1H-pyrazol-4-yl)methyl)amino)phenyl)butan-1-one is a synthetic organic compound that features a pyrazole ring, a phenyl group, and a butanone moiety
Preparation Methods
The synthesis of 1-(4-(((1,5-Dimethyl-1H-pyrazol-4-yl)methyl)amino)phenyl)butan-1-one typically involves the reaction of (3,5-dimethyl-1H-pyrazol-1-yl)methanol with 4-aminoacetophenone in the presence of a suitable solvent like acetonitrile. The reaction mixture is stirred at room temperature for several days, leading to the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(4-(((1,5-Dimethyl-1H-pyrazol-4-yl)methyl)amino)phenyl)butan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-(((1,5-Dimethyl-1H-pyrazol-4-yl)methyl)amino)phenyl)butan-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.
Industry: It may be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 1-(4-(((1,5-Dimethyl-1H-pyrazol-4-yl)methyl)amino)phenyl)butan-1-one exerts its effects is not well-documented. it is likely to interact with molecular targets such as enzymes or receptors, leading to changes in their activity. The specific pathways involved would depend on the context of its application, whether in medicinal chemistry or materials science.
Comparison with Similar Compounds
Similar compounds to 1-(4-(((1,5-Dimethyl-1H-pyrazol-4-yl)methyl)amino)phenyl)butan-1-one include other pyrazole derivatives and phenylbutanone analogs. These compounds share structural similarities but may differ in their chemical reactivity and applications. For example:
1-(4-(1H-pyrazol-1-yl)phenyl)butan-1-one: Lacks the dimethyl substitution on the pyrazole ring, which may affect its reactivity and binding properties.
4-(4-((1H-pyrazol-1-yl)methyl)phenyl)butan-1-one: Similar structure but with different substitution patterns, leading to variations in chemical behavior.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical and biological properties.
Properties
Molecular Formula |
C16H21N3O |
|---|---|
Molecular Weight |
271.36 g/mol |
IUPAC Name |
1-[4-[(1,5-dimethylpyrazol-4-yl)methylamino]phenyl]butan-1-one |
InChI |
InChI=1S/C16H21N3O/c1-4-5-16(20)13-6-8-15(9-7-13)17-10-14-11-18-19(3)12(14)2/h6-9,11,17H,4-5,10H2,1-3H3 |
InChI Key |
DEPKFPVFDSLVFF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C1=CC=C(C=C1)NCC2=C(N(N=C2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[2-(Morpholin-4-yl)quinazolin-4-yl]amino}ethan-1-ol](/img/structure/B11847806.png)

![N-({[tert-Butyl(dimethyl)silyl]oxy}acetyl)-2-methylalanine](/img/structure/B11847824.png)




![5-Chloro-2-[(naphthalen-2-yl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B11847846.png)
![9-Chloro-3-methylbenzo[g]quinoline-2,5,10(1h)-trione](/img/structure/B11847855.png)
![5-(4-Chlorophenyl)-7-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11847863.png)
![10-hydroxy-8-methyl-3-prop-2-ynyl-2,4-dihydro-1H-chromeno[3,4-c]pyridin-5-one](/img/structure/B11847867.png)



